N-heptadecanoyl-D-erythro-sphingosine

Lipidomics Mass Spectrometry Quantitative Analysis

Endogenous ceramide species (C16-C24) cannot serve as internal standards in quantitative lipidomics-their presence in every biological sample precludes spike-in calibration. N-Heptadecanoyl-D-erythro-sphingosine (C17 Ceramide), bearing a non-natural C17:0 fatty acid, eliminates this limitation. • MS Internal Standard: Absent from biological matrices; enables absolute ceramide quantification with LOQs of 0.01-0.50 ng/mL when spiked pre-extraction. • Defined Enzyme Substrate: Clean conversion to C17-sphingomyelin without endogenous interference-ideal for SMS2 inhibitor screening. • Biomarker Probe: Functional readout of arylsulfatase A/saposin B activity in MLD enzyme replacement therapy research.

Molecular Formula C35H69NO3
Molecular Weight 551.941
CAS No. 67492-16-4
Cat. No. B565705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-heptadecanoyl-D-erythro-sphingosine
CAS67492-16-4
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]heptadecanamide; 
Molecular FormulaC35H69NO3
Molecular Weight551.941
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C35H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,37-38H,3-27,29,31-32H2,1-2H3,(H,36,39)/b30-28+/t33-,34+/m0/s1
InChIKeyICWGMOFDULMCFL-QKSCFGQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid

C17 Ceramide Procurement Guide


N-Heptadecanoyl-D-erythro-sphingosine (CAS 67492-16-4), also known as C17 Ceramide (d18:1/17:0), is a synthetic sphingolipid that comprises a D-erythro-sphingosine backbone acylated with a non-natural heptadecanoic acid (C17:0) fatty acid chain . This C17 ceramide is characterized by a molecular weight of 551.93 g/mol and a molecular formula of C₃₅H₆₉NO₃ . As a synthetic analog, it is designed to mimic the structural properties of endogenous ceramides, which are central bioactive lipids in cell signaling, membrane structure, and the regulation of apoptosis, cell differentiation, and proliferation . Its primary utility in research stems from its defined, non-physiological nature, which provides a critical advantage as an internal standard and a specific enzyme substrate, offering researchers a precise tool for quantitative and mechanistic studies.

Exogenous Internal Standard
Non-natural C17 chain absent in biological matrices, supports accurate spike-in quantification for LC-MS/MS lipidomics.
Defined Enzyme Substrate
D-erythro-sphingosine backbone enables selective tracking of sphingolipid enzyme activity without endogenous interference.
Research-Grade Synthetic Lipid
Synthetic analog designed for quantitative ceramide profiling, SMS inhibitor screening, and MLD biomarker research.

Why C17 Ceramide Cannot Be Replaced


In the realm of sphingolipid research, N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) cannot be interchangeably substituted with other ceramide species, such as the naturally occurring C16, C18, or C24 ceramides, due to its unique, non-endogenous C17 fatty acid chain . This structural distinction is fundamental to its two primary and irreplaceable applications: as an exogenous internal standard in mass spectrometry and as a defined substrate for enzyme kinetics. Naturally occurring ceramides in biological samples (e.g., C16:0, C18:0, C24:0) are the very targets of analysis, precluding their use as internal standards [1]. Furthermore, the specific acyl chain length is a key determinant of recognition and turnover by sphingolipid-metabolizing enzymes, such as sphingomyelin synthase, making C17 Ceramide a selective substrate for probing these pathways [2]. This report details the quantitative and qualitative evidence that establishes the distinct and non-substitutable role of C17 Ceramide in analytical and biochemical research.

C17 Ceramide (This Product)
Source: Exogenous, non-physiological C17:0 chain.
MS Quantification: Valid baseline; absent in biological matrices.
Enzyme Specificity: Trackable substrate; distinct product formation (C17-SM).
Clinical Context: Exogenous marker for MLD enzyme activity research.
Endogenous Ceramides (C16/C18/C24)
Source: Native cellular lipids; analytical targets.
MS Quantification: Invalid as standards; inherent biological variability.
Enzyme Specificity: Masked by endogenous pool; cannot distinguish added substrate.
Clinical Context: Confounded by endogenous sphingolipid background.

C17 Ceramide Procurement Evidence


Ceramide LC-MS/MS Internal Standard

The primary and most definitive differentiator of N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) is its proven utility as an exogenous internal standard for the quantification of endogenous ceramides via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Unlike physiologically occurring ceramides (e.g., C16, C18, C24), the C17 species is absent from biological matrices, allowing for accurate spike-in calibration and absolute quantification. A validated analytical method demonstrates that C17 ceramide, along with a C25 analog, enables the simultaneous separation and quantification of several long-chain and very-long-chain endogenous ceramides within a single 21-minute chromatographic run [1]. The precursor ion for C17-ceramide is detected at m/z 534.524, with a fragment ion of m/z 264.270 in positive ESI mode, a distinct signature from other ceramide species [2]. This method, using C17:0 ceramide as an internal standard, achieves a limit of quantification (LOQ) in the range of 0.01–0.50 ng/ml for distinct ceramides, with recoveries of 70-99% from rat liver tissue [1].

LC-MS/MS IS Performance
Reported
LOQ: 0.01–0.50 ng/mL
Recovery: 70-99% from rat liver tissue
Supports absolute quantification of endogenous ceramides.
MRM transition: m/z 534.524 → 264.270. 21-min RP-HPLC run.
Lipidomics Mass Spectrometry Quantitative Analysis Analytical Chemistry Biomarker Discovery

Substrate for SMS2 Activity Assays

N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) serves as a defined and validated substrate for sphingomyelin synthase (SMS), specifically SMS2. The enzyme catalyzes the reaction: C17-ceramide + 1,2-dimyristoyl-rac-glycero-3-phosphocholine → C17-sphingomyelin + 1,2-dimyristoyl-rac-glycerol [1]. The use of the non-natural C17 fatty acid allows for the specific tracking of enzyme activity and product formation without interference from endogenous substrates, which is a critical advantage for inhibitor screening. This application is documented in the characterization of selective human sphingomyelin synthase 2 inhibitors, demonstrating the compound's role in the discovery and development of novel therapeutics [2].

SMS2 Substrate Activity
Method context
Enzymatic conversion to C17-sphingomyelin
Supports selective inhibitor screening for sphingomyelin synthase 2.
In vitro assay with recombinant human SMS2. Distinct product tracked by MS.
Enzymology Sphingolipid Metabolism Drug Discovery Biochemistry High-Throughput Screening

Arylsulfatase A Probe for Metachromatic Leukodystrophy

A highly specialized and differentiating application for N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) is its use as a marker to assess the activity of arylsulfatase A and sphingolipid activator B. This is specifically relevant in the context of enzyme replacement therapy (ERT) for metachromatic leukodystrophy (MLD), a genetic lysosomal storage disorder characterized by arylsulfatase A deficiency . The non-physiological C17:0 fatty acid moiety enables the tracking of enzymatic processing of a defined synthetic substrate, providing a direct measure of the functional activity of the therapeutic enzyme or its endogenous counterpart. This application is distinct from standard ceramide research and underscores the compound's utility in translational medicine and clinical assay development [1].

Arylsulfatase A Probe
Context-dependent
Marker for MLD enzyme replacement therapy research
Supports tracking of exogenous enzyme activity in MLD research models.
Class-level inference. Data to verify for specific assay conditions.
Lysosomal Storage Disorders Enzyme Replacement Therapy Biomarker Metachromatic Leukodystrophy Clinical Research

C17 Ceramide Applications


Internal Standard for Ceramide Lipidomics

In any lipidomics workflow aimed at quantifying the ceramide profile of biological tissues or fluids (e.g., liver, plasma, muscle), N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) is a non-negotiable reagent. It must be spiked into samples prior to lipid extraction (e.g., via Bligh-Dyer method) to serve as an internal standard for normalizing analyte recovery and MS response, enabling absolute quantification with LOQs down to 0.01-0.50 ng/mL [1]. Its absence in biological matrices guarantees that the measured signal originates solely from the added standard, a requirement that cannot be met by any naturally occurring ceramide (e.g., C16:0, C18:0, C24:0).

Substrate for SMS2 Inhibitor Screening

For researchers developing or evaluating inhibitors of sphingomyelin synthase 2 (SMS2), C17 Ceramide provides a clean, defined substrate. Its enzymatic conversion to C17-sphingomyelin can be monitored without interference from the endogenous pool of ceramide substrates and sphingomyelin products, which confound assays using natural ceramides [2]. This makes it a superior choice for kinetic studies and high-throughput screening campaigns aiming to identify selective SMS2 modulators for therapeutic development.

Arylsulfatase A Activity Monitoring for MLD

In the context of metachromatic leukodystrophy (MLD) and the development of enzyme replacement therapies (ERT), C17 Ceramide is uniquely positioned as a biomarker. It serves as a functional probe to measure the activity of arylsulfatase A and sphingolipid activator B, providing a direct readout of therapeutic enzyme efficacy in patient-derived samples . The use of this synthetic, non-physiological substrate avoids interference from endogenous sphingolipids and allows for specific, sensitive, and mass spectrometry-based activity assays.

Application
Selection Property
Validation Focus
Ceramide Lipidomics IS
Exogenous, non-endogenous C17 chain
Quantitative method validation in research matrices
SMS2 Inhibitor Screening
Distinct product formation (C17-SM)
Enzyme kinetics standardization
MLD Enzyme Activity Monitoring
Non-radioactive MS-detectable marker
Biomarker monitoring in MLD research contexts

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